2,5-Dibromo-3-methoxyphenylboronic acid CAS 919355-33-2 properties
2,5-Dibromo-3-methoxyphenylboronic acid CAS 919355-33-2 properties
An In-depth Technical Guide to 2,5-Dibromo-3-methoxyphenylboronic acid
Introduction: A Versatile Building Block for Modern Synthesis
2,5-Dibromo-3-methoxyphenylboronic acid (CAS No. 919355-33-2) is a highly functionalized arylboronic acid that has emerged as a critical building block for synthetic chemists, particularly within the realms of drug discovery and materials science. Its structural arrangement, featuring two bromine atoms and a methoxy group on a phenylboronic acid core, provides multiple reactive sites and electronic modulation, making it an invaluable reagent for constructing complex molecular architectures.
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This powerful carbon-carbon bond-forming methodology is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a wide array of functional groups.[1][3] The strategic placement of the dibromo and methoxy substituents allows for selective and sequential couplings, enabling the synthesis of diverse biaryls and poly-aryl compounds that are often scaffolds for pharmacologically active molecules and advanced materials. This guide provides an in-depth overview of its properties, applications, and handling protocols for researchers and drug development professionals.
Physicochemical and Structural Properties
The physical and chemical characteristics of a reagent are fundamental to its successful application in synthesis. The properties of 2,5-Dibromo-3-methoxyphenylboronic acid are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 919355-33-2 | [4] |
| Molecular Formula | C₇H₇BBr₂O₃ | [4] |
| Molecular Weight | 309.75 g/mol | [4] |
| Purity | Typically ≥98% | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
Computational Data
Computational modeling provides valuable insights into the molecule's behavior in a biological or chemical system.
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | [4] |
| LogP | 0.9 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Rotatable Bonds | 2 | [4] |
Chemical Structure
Caption: 2D structure of 2,5-Dibromo-3-methoxyphenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl compounds. It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide.[1]
Causality in Application: 2,5-Dibromo-3-methoxyphenylboronic acid is exceptionally well-suited for this role.
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Organoboron Moiety: The boronic acid group, -B(OH)₂, is the active component that participates in the catalytic cycle.
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Dual Halide Sites: The two bromine atoms serve as excellent leaving groups, providing two distinct sites for sequential or double cross-coupling reactions. This allows for the controlled, stepwise construction of complex molecules.[1][3]
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Electronic Influence: The electron-donating methoxy group (-OCH₃) can influence the reactivity of the adjacent C-Br bond and the boronic acid group, potentially affecting regioselectivity in certain reactions.
This multi-functional nature allows chemists to design sophisticated synthetic pathways, building molecular complexity efficiently.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol: Double Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a 2,5-diaryl-3-methoxy-phenyl derivative using 2,5-Dibromo-3-methoxyphenylboronic acid.
Objective: To perform a double Suzuki coupling to replace both bromine atoms.
Methodology:
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Inert Atmosphere Setup (The "Why"): All glassware is flame-dried and the reaction is assembled under an inert atmosphere (Argon or Nitrogen). This is critical because the active Pd(0) catalyst is sensitive to oxygen and will be rendered ineffective if exposed to air.
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Add 2,5-Dibromo-3-methoxyphenylboronic acid (1.0 mmol), the desired Arylboronic Acid (2.5 mmol, a slight excess ensures complete reaction), and the Palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4-6 mol%), to a Schlenk flask.
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Solvent and Base Addition (The "Why"): A solvent mixture and a base are added. The base is essential for the activation of the boronic acid and facilitates the crucial transmetalation step in the catalytic cycle. A common solvent system is 1,4-Dioxane and water.[1][3]
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Add the solvent system (e.g., 1,4-Dioxane, 8 mL) and an aqueous solution of a base, such as Potassium Phosphate (K₃PO₄, 4.0 mmol in 2 mL of water).[1]
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Degassing (The "Why"): The mixture is often subjected to several cycles of vacuum and backfilling with inert gas. This further ensures the removal of any dissolved oxygen from the solvent, protecting the catalyst.
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Reaction Execution (The "Why"): The mixture is heated to drive the reaction forward. Most Suzuki couplings require thermal energy to overcome the activation barriers of the oxidative addition and reductive elimination steps.
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The reaction mixture is stirred vigorously and heated to 90°C for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Reaction Workup (The "Why"): Once the reaction is complete, the crude product is separated from the catalyst, salts, and solvents.
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Cool the mixture to room temperature.
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Dilute with an organic solvent like Ethyl Acetate and wash with water and then brine. This removes the inorganic base and salts.
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The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) to remove residual water.
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Purification (The "Why"): The crude product is purified to remove unreacted starting materials, catalyst residues, and byproducts.
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The solvent is removed under reduced pressure.
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The resulting residue is purified by flash column chromatography on silica gel to yield the pure 2,5-diaryl-3-methoxy-phenyl product.
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Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2,5-Dibromo-3-methoxyphenylboronic acid is essential for user safety. The following information is synthesized from safety data sheets of structurally similar boronic acids.
| Safety Aspect | Guideline | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][6][7][8] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust. | [5][6] |
| Handling | Avoid contact with skin and eyes. Avoid breathing dust. Ensure adequate ventilation. | [5][9] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is often refrigerated at 2-8°C. | [4][7][9] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention. | [5][6] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [5][6] |
| Fire Fighting | Use water spray, carbon dioxide, dry chemical powder, or appropriate foam. Hazardous decomposition products under fire conditions include carbon monoxide and hydrogen bromide. | [6][9] |
Anticipated Spectral Data for Characterization
While a specific, published spectrum for this exact compound is not available, a skilled researcher can anticipate the key signals based on its structure and data from analogous compounds. This serves as a self-validating system during analysis.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm. The aromatic region will display signals for the two phenyl protons. A broad, exchangeable singlet corresponding to the two -OH protons of the boronic acid group will also be present; its chemical shift is highly dependent on solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons. The carbon attached directly to the boron atom will likely be broadened due to the quadrupolar nature of the boron nucleus. The methoxy carbon will appear as a sharp singlet around 55-60 ppm.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or protonated molecule ([M+H]+) corresponding to the molecular weight of 309.75. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) will be a definitive feature.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of 2,5‐dibromo‐3,4‐bis(3,4‐dimethoxyphenyl)thiophenes 4.... Retrieved from [Link]
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Tariq, S. A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2465. Retrieved from [Link]
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Niu, J., et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(9), 5862-5887. Retrieved from [Link]
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Siodłak, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Retrieved from [Link]
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Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11213-11234. Retrieved from [Link]
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Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3043. Retrieved from [Link]
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Ali, A., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5203-5215. Retrieved from [Link]
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